molecular formula C18H15ClFN3O4S2 B2875831 N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922129-33-7

N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2875831
CAS No.: 922129-33-7
M. Wt: 455.9
InChI Key: XSRJGCUWNFFBKL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClFN3O4S2 and its molecular weight is 455.9. The purity is usually 95%.
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Scientific Research Applications

PI3K/mTOR Dual Inhibitors

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a close analog of the compound , shows potent and efficacious inhibition of PI3Kα and mTOR both in vitro and in vivo. This compound, however, undergoes deacetylation in metabolic processes, leading to the exploration of alternative structures to improve metabolic stability. These inhibitors are crucial for cancer research due to their role in controlling cell growth and proliferation (Stec et al., 2011).

Antimicrobial Activity

A series of derivatives including the N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide structure have been synthesized and demonstrated antimicrobial activity. These compounds were effective against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans, indicating their potential in addressing bacterial and fungal infections (Badiger et al., 2013).

Herbicide Detection in Natural Water

Related compounds have been used in the detection and analysis of herbicides in natural water. Techniques like solid-phase extraction and high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS) have been employed to detect parent compounds and their degradation products in environmental samples, highlighting the importance of these compounds in environmental monitoring and analysis (Zimmerman et al., 2002).

Cytotoxic Activity

Some novel sulfonamide derivatives related to this compound have shown cytotoxic activity against various cancer cell lines. These derivatives have been utilized as key intermediates for the synthesis of compounds with potential anticancer activity, signifying their role in the development of new anticancer drugs (Ghorab et al., 2015).

Anti-Inflammatory Activity

N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, compounds closely related to the target compound, have been synthesized and shown significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)23-18-22-12(10-28-18)9-17(24)21-11-2-7-16(20)15(19)8-11/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRJGCUWNFFBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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